molecular formula C12H11N B8600559 5-(2-Propen-1-yl)quinoline CAS No. 475215-28-2

5-(2-Propen-1-yl)quinoline

Cat. No. B8600559
M. Wt: 169.22 g/mol
InChI Key: BHJDPQOAJYAFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(2-Propen-1-yl)quinoline” is a derivative of quinoline . Quinoline is an aromatic nitrogen-containing heterocyclic compound . It has a molecular formula of C9H7N and is a weak tertiary base . It forms salts with acids and exhibits reactions similar to benzene and pyridine .


Synthesis Analysis

Quinoline can be synthesized from unknown methylanilines using the Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C9H7N .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The emergence of bacterial resistance to the quinolones is a major factor that will determine the future clinical effectiveness of these agents . Therefore, intense investigation of mechanisms to either prevent or curtail resistance to quinolones is of prime importance to their future .

properties

CAS RN

475215-28-2

Product Name

5-(2-Propen-1-yl)quinoline

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

5-prop-2-enylquinoline

InChI

InChI=1S/C12H11N/c1-2-5-10-6-3-8-12-11(10)7-4-9-13-12/h2-4,6-9H,1,5H2

InChI Key

BHJDPQOAJYAFLK-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C2C=CC=NC2=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-quinoline (5.6 g, 27 mmol) was dissolved in 40 mL toluene. BHT (50 mg) was added, along with allyl tributyl stannane (9.3 mL, 30 mmol), and tetrakis(triphenyl)phospine palladium (600 mg, 0.52 mmol). The reaction was refluxed overnight, then cooled. Potassium fluoride solution (1.0 g, in 18 mL H2O) was added. The reaction was stirred for 3 hours, then filtered. The reaction mixture was concentrated in vacuo. It was chromatographed in 3:1 hexane/ethyl acetate to yield 4.38 g (95%) of 5-allyl-quinoline as a yellow oil. MS (APCI) m/z 170.1 (M+1).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis(triphenyl)phospine palladium
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.